molecular formula C7H4FN3O2 B15071171 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-81-8

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B15071171
CAS No.: 1016241-81-8
M. Wt: 181.12 g/mol
InChI Key: PAYLIYUKVLBCRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the pyrrolo[2,3-D]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations . Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
  • 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
  • 4-Methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Uniqueness

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

CAS No.

1016241-81-8

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

PAYLIYUKVLBCRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)F)C(=O)O

Origin of Product

United States

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